4-(Pyridin-3-ylmethoxy)phenol

Overview

Description

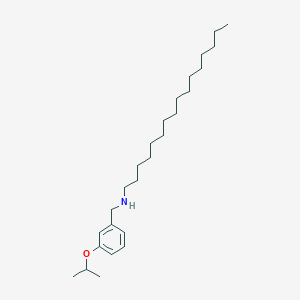

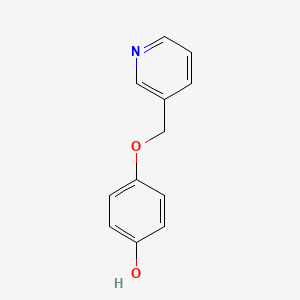

4-(Pyridin-3-ylmethoxy)phenol is a chemical compound that belongs to the class of phenols. It is characterized by the presence of a pyridine ring attached to a phenol group through a methoxy linkage. This compound is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol. It has a molecular formula of C12H11NO2 and a molecular weight of 201.22 .

Mechanism of Action

Target of Action

It is known that phenolic compounds, which 4-(pyridin-3-ylmethoxy)phenol is a type of, have a broad range of targets due to their diverse chemical structures .

Mode of Action

In high concentrations, when injected next to a nerve, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect .

Biochemical Pathways

For example, they can interfere with bacterial cell wall synthesis, DNA replication, or enzyme production .

Result of Action

Phenolic compounds are known to have a wide range of effects, including antimicrobial, antiviral, and antifungal activities .

Action Environment

For example, exposure to certain environmental pollutants has been associated with increased incidence of diseases such as asthma .

Biochemical Analysis

Biochemical Properties

4-(Pyridin-3-ylmethoxy)phenol plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. Phenolic compounds, including this compound, are known to form complexes with proteins via covalent and non-covalent interactions such as hydrophobic, electrostatic, van der Waals forces, and hydrogen bonding . These interactions can alter the structure and properties of proteins, potentially affecting their function and stability. Additionally, phenolic compounds have been shown to inhibit enzymes linked to various human diseases, highlighting their therapeutic potential .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Phenolic compounds can modulate the expression of host defense genes and exhibit cytotoxic effects on certain cell types . For instance, phenol-soluble modulins produced by Staphylococcus epidermidis have been shown to induce inflammation and promote cytokine expression in keratinocytes . These effects underscore the compound’s potential impact on cellular function and its role in modulating immune responses.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Phenolic compounds can interact with enzymes and proteins through various binding interactions, influencing their activity and stability . These interactions can lead to the inhibition of key enzymes involved in physiological processes, thereby modulating cellular functions and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Phenolic compounds are known to undergo degradation, which can impact their long-term effects on cellular function . Studies have shown that environmental phenols can influence kidney function over extended periods, highlighting the importance of considering temporal effects in research .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Phenolic compounds have been shown to exhibit both beneficial and adverse effects depending on the dosage administered . For example, high doses of phenol can lead to toxic effects, including gastrointestinal disturbances and hepatotoxicity . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. Phenolic compounds are primarily biosynthesized through the shikimic acid pathway, with phenylalanine ammonia lyase playing a key role in connecting primary and secondary metabolism . These metabolic pathways are essential for the compound’s biological activity and its role in stress responses.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. Phenolic compounds can be transported across cell membranes and distributed to various cellular compartments, influencing their localization and accumulation . These processes are critical for the compound’s bioavailability and its effects on cellular function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Phenolic compounds can be targeted to specific cellular compartments or organelles through post-translational modifications and targeting signals . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and its role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-3-ylmethoxy)phenol typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 4-hydroxybenzaldehyde with 3-chloromethylpyridine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-3-ylmethoxy)phenol undergoes several types of chemical reactions, including:

Oxidation: Phenols can be oxidized to quinones using oxidizing agents such as sodium dichromate (Na2Cr2O7) or Fremy’s salt (potassium nitrosodisulfonate).

Reduction: Quinones derived from phenols can be reduced back to hydroquinones using reducing agents like sodium borohydride (NaBH4) or tin(II) chloride (SnCl2).

Electrophilic Aromatic Substitution: The hydroxyl group in phenols is strongly activating and ortho- and para-directing, making phenols highly reactive towards electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

Oxidation: Sodium dichromate (Na2Cr2O7), Fremy’s salt (potassium nitrosodisulfonate)

Reduction: Sodium borohydride (NaBH4), tin(II) chloride (SnCl2)

Electrophilic Aromatic Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid)

Major Products

Oxidation: Quinones

Reduction: Hydroquinones

Electrophilic Aromatic Substitution: Halogenated, nitrated, or sulfonated phenols

Scientific Research Applications

4-(Pyridin-3-ylmethoxy)phenol has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Employed in proteomics research to study protein interactions and functions.

Industry: Utilized in the production of polymers, adhesives, and coatings due to its phenolic properties.

Comparison with Similar Compounds

Similar Compounds

Phenol: A simple aromatic compound with a hydroxyl group attached to a benzene ring.

4-Methoxyphenol: Similar structure but with a methoxy group attached to the phenol ring instead of the pyridine ring.

3-Hydroxypyridine: Contains a hydroxyl group attached to a pyridine ring.

Uniqueness

4-(Pyridin-3-ylmethoxy)phenol is unique due to the presence of both a phenol and a pyridine ring in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to simpler phenolic compounds .

Properties

IUPAC Name |

4-(pyridin-3-ylmethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-11-3-5-12(6-4-11)15-9-10-2-1-7-13-8-10/h1-8,14H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVPLGULDVNFMPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)COC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Sec-butoxy)-N-[2-(hexyloxy)benzyl]aniline](/img/structure/B1389316.png)

![N-[4-(Sec-butoxy)phenyl]-N-[2-(2-ethoxyethoxy)-benzyl]amine](/img/structure/B1389318.png)

![N-[2-(4-Ethylphenoxy)propyl]-3-(trifluoromethyl)aniline](/img/structure/B1389319.png)

![3-Chloro-N-[2-(2,5-dimethylphenoxy)propyl]-4-fluoroaniline](/img/structure/B1389322.png)

![N-[2-(Isopentyloxy)benzyl]-1-hexadecanamine](/img/structure/B1389323.png)

![3-Chloro-N-[2-(4-isopropylphenoxy)propyl]-4-methoxyaniline](/img/structure/B1389325.png)

![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-4-propoxyaniline](/img/structure/B1389326.png)

![N-([1,1'-Biphenyl]-4-ylmethyl)-2-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389328.png)

![N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline](/img/structure/B1389330.png)

![N-[2-(4-Ethylphenoxy)propyl]-4-fluoroaniline](/img/structure/B1389331.png)

![N-{2-[2-(Sec-butyl)phenoxy]propyl}-4-fluoroaniline](/img/structure/B1389334.png)